molecular formula C11H9N3O2S2 B4036570 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one

3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B4036570
M. Wt: 279.3 g/mol
InChI Key: AXQUWWNYXSEOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of 6-methoxy-1,3-benzothiazole-2-amine with various reagents under specific conditions. One common method includes the condensation of 6-methoxy-1,3-benzothiazole-2-amine with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain the desired product . The reaction conditions often involve the use of dry solvents and catalysts to facilitate the reaction and improve yields.

Chemical Reactions Analysis

3-(6-Methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the methoxy group can be replaced by other nucleophiles.

    Chelation: The compound can form chelates with metal ions, which can be used in various applications.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can chelate metal ions, which enhances its biological activity. It can also interact with cellular enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to form stable metal chelates and exhibit significant biological activity.

Properties

IUPAC Name

3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c1-16-6-2-3-7-8(4-6)18-11(13-7)14-9(15)5-12-10(14)17/h2-4H,5H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQUWWNYXSEOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331889
Record name 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59362-56-0
Record name 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Reactant of Route 3
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Reactant of Route 4
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Reactant of Route 5
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Reactant of Route 6
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.